3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine
Overview
Description
Preparation Methods
MDL 28170 is synthesized through a series of chemical reactions involving specific reagents and conditions. The compound is typically prepared by dissolving it in dimethyl sulfoxide (DMSO) to create a stock solution. For industrial production, the compound is supplied as a lyophilized powder, which is reconstituted in DMSO for use .
Chemical Reactions Analysis
MDL 28170 undergoes various chemical reactions, including inhibition of calpain and cathepsin B. It is a selective inhibitor with Ki values of 10 nM for calpain and 25 nM for cathepsin B. The compound does not inhibit trypsin-like serine proteases. It can penetrate the blood-brain barrier rapidly and inhibit brain cysteine protease activity following systemic administration .
Scientific Research Applications
MDL 28170 has a wide range of scientific research applications:
Neuroprotection: It has shown neuroprotective effects in rodent models of neurodegenerative diseases and neurotrauma.
Ischemic Reperfusion: The compound has been used to study ischemic reperfusion in ferret hearts, demonstrating its ability to attenuate myocardial stunning and improve left ventricular function.
Antiviral Activity: MDL 28170 has been shown to inhibit SARS-CoV replication in Vero 76 cells.
Anti-inflammatory and Anti-neurodegenerative Properties: It exhibits anti-inflammatory and anti-neurodegenerative properties, making it useful in studying conditions like spinal cord injury, focal cerebral ischemia, and neonatal hypoxia-ischemia in rats.
Mechanism of Action
MDL 28170 exerts its effects by inhibiting calpain, a calcium-activated neutral proteinase. It blocks the sites of catalysis of calpains, thereby preventing the proteolysis of key proteins involved in cellular processes. The compound also inhibits γ-secretase, which is involved in the cleavage of amyloid precursor protein, a process implicated in Alzheimer’s disease .
Comparison with Similar Compounds
MDL 28170 is unique in its ability to selectively inhibit calpain and cathepsin B while not affecting trypsin-like serine proteases. Similar compounds include:
E64d: Another calpain inhibitor that also inhibits cathepsin B.
Z-FY-CHO: A compound that inhibits cathepsin L activity.
MDL 28170 stands out due to its rapid penetration of the blood-brain barrier and its effectiveness in various models of neurodegenerative diseases and ischemic reperfusion.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5-7,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVPHUMJMZDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461155 | |
Record name | 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53844-46-5 | |
Record name | Isomyosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053844465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydro-2H-pyrrol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOMYOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A50Y1J4LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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